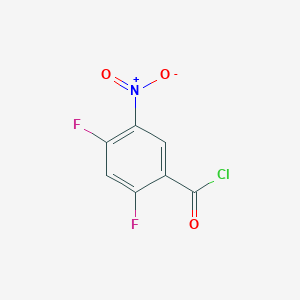

2,4-Difluoro-5-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAWHJWDJPXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592720 | |

| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221560-09-4 | |

| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Difluoro-5-nitrobenzoyl Chloride (CAS 221560-09-4): A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis

Executive Summary

In the realm of modern medicinal chemistry, the strategic placement of halogens and electron-withdrawing groups on aromatic scaffolds is a fundamental tactic for modulating pharmacokinetics and target binding. 2,4-Difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4) has emerged as a highly privileged building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Characterized by an exquisitely tuned orthogonal reactivity profile, this molecule allows chemists to execute sequential, highly regioselective transformations: rapid amidation at the acyl chloride, followed by nucleophilic aromatic substitution (SNAr) at the fluorinated carbons, and subsequent reduction or functionalization of the nitro group. This whitepaper provides an in-depth mechanistic analysis, field-proven protocols, and application insights into utilizing this intermediate for the development of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents.

Physicochemical Properties & Structural Causality

To design robust synthetic routes, one must first understand the intrinsic electronic properties of the starting material [1]. The structure of 2,4-difluoro-5-nitrobenzoyl chloride features three highly electron-withdrawing moieties attached to a central benzene ring.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2,4-Difluoro-5-nitrobenzoyl chloride |

| Synonyms | 5-(Chloroformyl)-2,4-difluoronitrobenzene |

| CAS Registry Number | 221560-09-4 |

| Molecular Formula | C₇H₂ClF₂NO₃ |

| Molecular Weight | 221.54 g/mol |

| Exact Mass | 220.97 Da |

| SMILES String | [O-]c1cc(C(=O)Cl)c(F)cc1F |

| Topological Polar Surface Area (TPSA) | 62.89 Ų |

Mechanistic Insight: The acyl chloride is the most electrophilic site on the molecule, reacting instantaneously with amines or alcohols. Once the amide bond is formed, the SNAr reactivity of the ring is dictated by the nitro group. The nitro group strongly depletes electron density from its ortho and para positions. Consequently, the fluorine at the C4 position (para to the nitro group) is highly activated and typically undergoes SNAr displacement more rapidly than the C2 fluorine, allowing for precise, regioselective functionalization [6].

Applications in Drug Development

The unique substitution pattern of 2,4-difluoro-5-nitrobenzoyl chloride has been leveraged in several high-profile drug discovery programs:

-

VEGFR-2 Kinase Inhibitors: Angiogenesis is a critical pathway in tumor proliferation. Derivatives of 2,4-difluoro-5-nitrobenzamide have been synthesized as potent heterocyclic inhibitors of VEGFR-2. The difluorophenyl moiety fits optimally into the hydrophobic pocket of the kinase domain, while the amide provides critical hydrogen bonding[2, 4].

-

Epigenetic Modulators (MLL1-WDR5 Inhibitors): Mixed lineage leukemia (MLL) is driven by macromolecular complexes involving MLL fusion proteins. Compounds derived from this acyl chloride have been successfully utilized to disrupt the MLL1-WDR5 protein-protein interaction, providing a novel therapeutic avenue for leukemia[3].

-

mPGES-1 Inhibitors (Anti-inflammatory): To avoid the cardiovascular side effects of traditional COX-2 inhibitors, researchers target microsomal prostaglandin E2 synthase-1 (mPGES-1). 2,4-Difluoro-5-nitrobenzoic acid derivatives are key precursors in synthesizing 2-anilinobenzimidazole-6-carboxamides, which selectively block PGE2 generation [5].

Caption: Mechanism of action for VEGFR-2 inhibitors derived from 2,4-Difluoro-5-nitrobenzoyl chloride.

Experimental Methodologies & Workflows

As a self-validating system, the following protocols are designed to ensure high yield and purity by leveraging the physical indicators of the reactions (e.g., gas evolution, LC-MS mass shifts).

Protocol 1: Synthesis of 2,4-Difluoro-5-nitrobenzoyl Chloride

Because the acyl chloride is prone to hydrolysis, it is typically generated in situ from 2,4-difluoro-5-nitrobenzoic acid and used immediately[4, 6].

Reagents:

-

2,4-Difluoro-5-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

-

Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Suspension: Charge the flask with 2,4-difluoro-5-nitrobenzoic acid and suspend it in anhydrous DCM (approx. 5 mL/mmol).

-

Activation: Add the catalytic amount of anhydrous DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride.

-

Addition: Cool the mixture to 0 °C. Add thionyl chloride dropwise via syringe.

-

Reaction: Remove the ice bath and gradually warm the mixture to reflux. Self-Validation: Monitor the reaction via the evolution of SO₂ and HCl gas (using a bubbler). The reaction is complete when gas evolution ceases and the opaque suspension turns into a clear, homogeneous solution (typically 2–4 hours).

-

Isolation: Cool to room temperature and concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene twice to remove trace SOCl₂. The resulting crude yellow oil/solid is 2,4-difluoro-5-nitrobenzoyl chloride.

Protocol 2: Regioselective Amidation and SNAr Functionalization

Step-by-Step Methodology:

-

Amidation: Dissolve the crude acyl chloride from Protocol 1 in anhydrous THF at 0 °C.

-

Coupling: Slowly add a solution of the desired primary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in THF. Causality: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the amine nucleophile from deactivating via protonation.

-

Validation: Stir for 1 hour at room temperature. Quench a 10 µL aliquot in methanol and analyze via LC-MS to confirm the complete disappearance of the acyl chloride (observed as the methyl ester in the quench) and the formation of the amide mass.

-

SNAr Displacement: To the crude amide, add a secondary nucleophile (e.g., an aniline derivative) (1.2 eq) and K₂CO₃ (2.0 eq). Switch the solvent to DMF if higher temperatures are required.

-

Heating: Heat the mixture to 80 °C. The C4-fluorine will be selectively displaced due to the strong para-directing activation of the nitro group.

Caption: Workflow for the synthesis and downstream functionalization of 2,4-Difluoro-5-nitrobenzoyl chloride.

References

- Chemsrc. "CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene".

- Molaid. "N-cyclopropyl-2,4-difluoro-5-nitrobenzamide - CAS 639858-71-2". Molaid Chemical Registry.

- Google Patents. "CN105175284B - Amides compound, preparation method and its medical usage".

- Google Patents. "CA2669736C - Heterocyclic compounds as tyrosine kinase modulators".

- European Patent Office. "EP 2606036 B1 - 2-ANILINOBENZIMIDAZOLE-6-CARBOXAMIDES AS ANTI-INFLAMMATORY AGENTS".

- Benchchem. "3-Chloro-5-nitrobenzoic acid | 34662-36-7". Benchchem Technical Guides.

Synthesis Pathway and Mechanistic Analysis of 2,4-Difluoro-5-nitrobenzoyl Chloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

As a Senior Application Scientist, I approach chemical synthesis not merely as a sequence of steps, but as a highly controlled manipulation of molecular thermodynamics and kinetics. 2,4-Difluoro-5-nitrobenzoyl chloride is a critical electrophilic building block utilized extensively in the development of complex active pharmaceutical ingredients (APIs), including 1[1].

This whitepaper deconstructs the two-step synthesis of this compound from 2,4-difluorobenzoic acid, providing the mechanistic causality, quantitative parameters, and self-validating protocols required to execute this pathway with high fidelity and reproducibility.

Mechanistic Causality & Regioselectivity

To achieve high yields and purity, one must understand the "why" behind the reagents and conditions chosen. The synthesis relies on two fundamental organic transformations: Electrophilic Aromatic Substitution (Nitration) and Acyl Chlorination.

Electrophilic Aromatic Nitration: Synergistic Directing Effects

The transformation of 2,4-difluorobenzoic acid to 2,4-difluoro-5-nitrobenzoic acid utilizes a classical nitrating mixture of 2[2]. The regioselectivity of this nitration is entirely dictated by the synergistic directing effects of the existing substituents:

-

Carboxyl Group (-COOH) at C1: Exerts an electron-withdrawing inductive and resonance effect, deactivating the ring and directing incoming electrophiles to the meta positions (C3 and C5).

-

Fluorine Atoms at C2 and C4: Exert electron-withdrawing inductive effects but are ortho/para-directing due to the resonance donation of their lone electron pairs.

-

Steric and Electronic Convergence: Position 3 is highly sterically hindered, flanked by two fluorine atoms. Position 5, however, is meta to the carboxyl group, para to the C2 fluorine, and ortho to the C4 fluorine. Consequently, 3[3], yielding the desired intermediate with high regiochemical purity.

Catalytic Acyl Chlorination: Vilsmeier-Haack Activation

Converting the stable carboxylic acid to the highly reactive acyl chloride requires1[1]. DMF is not merely a solvent here; it is an active catalyst. It reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species rapidly activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion. This lowers the activation energy significantly compared to using neat SOCl₂, preventing thermal degradation of the nitroaromatic ring.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for optimal conversion.

| Step | Reagent / Reactant | Molar Equivalents | Temperature | Time | Expected Yield |

| 1 | 2,4-Difluorobenzoic acid | 1.0 eq | 0–5 °C | 3 h | - |

| 1 | Fuming Nitric Acid (HNO₃) | 1.5 eq | 0–5 °C | Dropwise | - |

| 1 | Conc. Sulfuric Acid (H₂SO₄) | Solvent / Catalyst | 0–5 °C | 3 h | 79% – 90% |

| 2 | 2,4-Difluoro-5-nitrobenzoic acid | 1.0 eq | 80 °C (Reflux) | 3–5 h | - |

| 2 | Thionyl Chloride (SOCl₂) | 3.0 eq (Excess) | 80 °C | 3–5 h | - |

| 2 | N,N-Dimethylformamide (DMF) | 0.05 eq (Catalytic) | 80 °C | - | > 90% |

Process Visualization & Logical Workflows

Chemical transformation pathway from 2,4-difluorobenzoic acid to the target acyl chloride.

Catalytic role of DMF in acyl chloride formation via the Vilsmeier-Haack intermediate.

Self-Validating Experimental Protocols

A robust protocol must contain intrinsic feedback loops to verify success at each stage. The following procedures are designed as self-validating systems.

Protocol 1: Synthesis of 2,4-Difluoro-5-nitrobenzoic acid

-

Dissolution: Suspend 2,4-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (approx. 5-10 volumes) in a round-bottom flask equipped with a mechanical stirrer and an internal thermometer.

-

Thermal Control: Cool the mixture to 0 °C using an ice-salt bath. Causality: The generation of the nitronium ion is highly exothermic; strict thermal control prevents oxidative cleavage of the aromatic ring.

-

Electrophilic Addition: Add fuming nitric acid (1.5 eq) dropwise over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C.

-

Maturation: Allow the reaction to stir for 3 hours at 0–5 °C.

-

Quenching & Isolation: Carefully pour the acidic mixture onto crushed ice under vigorous stirring.

-

Self-Validation Checkpoint: The immediate precipitation of a yellow/white solid physically validates product formation.

-

-

Purification: Filter the precipitate, wash extensively with cold water until the filtrate reaches a neutral pH, and dry under high vacuum.

-

Self-Validation Checkpoint: Analyze via IR spectroscopy. The appearance of a strong asymmetric NO₂ stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹ confirms successful nitration.

-

Protocol 2: Synthesis of 2,4-Difluoro-5-nitrobenzoyl chloride

-

Suspension: In a dry, inert-gas flushed round-bottom flask, suspend the dried 2,4-difluoro-5-nitrobenzoic acid (1.0 eq) in thionyl chloride (3.0 eq).

-

Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

-

Reflux: Equip the flask with a reflux condenser and a gas scrubber (to neutralize evolving SO₂ and HCl). Heat the mixture to 80 °C.

-

Self-Validation Checkpoint: The reaction acts as its own visual indicator. Vigorous gas evolution will commence as the Vilsmeier-Haack cycle turns over. The cessation of gas bubbling physically validates the complete consumption of the carboxylic acid.

-

-

Chemical Validation (IPC): To chemically validate completion, quench a 50 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS or TLC to confirm the presence of the corresponding methyl ester and the absolute absence of the starting acid.

-

Isolation: Once complete, remove the excess thionyl chloride by distillation under reduced pressure to yield 2,4-difluoro-5-nitrobenzoyl chloride as a reactive oil or low-melting solid. Store immediately under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

US5478820A - Antibiotic compounds - Google Patents. Provides foundational methodology for the nitration of 2,4-difluorobenzoic acid using fuming nitric acid and concentrated sulfuric acid. Available at: 2

-

Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem. Details the regioselectivity and directing group effects during the electrophilic aromatic nitration of fluorinated benzoic acids. Available at: 3

-

CN105175284B - Amides compound, preparation method and its medical usage - Google Patents. Describes the catalytic conversion of 2,4-difluoro-5-nitrobenzoic acid to its acyl chloride derivative utilizing thionyl chloride and DMF for pharmaceutical applications. Available at: 1

Sources

Spectroscopic Profile of 2,4-Difluoro-5-nitrobenzoyl chloride: A Technical Guide

Introduction

2,4-Difluoro-5-nitrobenzoyl chloride (C₇H₂ClF₂NO₃) is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its trifunctional nature, featuring a reactive acyl chloride, and an electron-deficient aromatic ring substituted with two fluorine atoms and a nitro group, makes it a versatile intermediate for introducing the 2,4-difluoro-5-nitrophenyl moiety into a target molecule. Accurate and comprehensive spectroscopic analysis is critical for confirming the identity and purity of this compound, ensuring the integrity of subsequent synthetic steps.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Difluoro-5-nitrobenzoyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. This approach not only offers a valuable reference for researchers working with this molecule but also illustrates the power of spectroscopic interpretation in structural elucidation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 2,4-Difluoro-5-nitrobenzoyl chloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4-Difluoro-5-nitrobenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh 15-25 mg of 2,4-Difluoro-5-nitrobenzoyl chloride.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and its well-defined residual peak.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse without proton decoupling.

-

Number of Scans: 16-32.

-

Reference: CCl₃F (external or internal standard).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and perform peak picking for all spectra.

-

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for 2,4-Difluoro-5-nitrobenzoyl chloride.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 - 8.7 | Doublet of doublets (dd) | ~7-9 Hz, ~2-3 Hz | H-6 |

| ~7.4 - 7.6 | Doublet of doublets (dd) | ~8-10 Hz, ~2-3 Hz | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 - 165 | Carbonyl Carbon (C=O) |

| ~160 - 165 (d, ¹JCF) | C-F |

| ~155 - 160 (d, ¹JCF) | C-F |

| ~145 - 150 | C-NO₂ |

| ~130 - 135 | C-COCl |

| ~120 - 125 (d) | C-H |

| ~115 - 120 (d) | C-H |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -100 to -110 | Doublet | F at C-2 |

| -115 to -125 | Doublet | F at C-4 |

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region is expected to show two distinct signals, each corresponding to one of the aromatic protons. The proton at the C-6 position (H-6) will be deshielded due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nitro group, thus appearing at a higher chemical shift. The proton at the C-3 position (H-3) will be at a relatively lower chemical shift. Both protons will appear as doublet of doublets due to coupling with the adjacent fluorine atoms and with each other.

-

¹³C NMR: The carbonyl carbon of the acid chloride will appear at a characteristic downfield chemical shift of around 163-165 ppm. The carbons directly attached to the fluorine atoms will show large one-bond carbon-fluorine coupling constants (¹JCF). The remaining aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

-

¹⁹F NMR: Two distinct signals are expected, one for each of the non-equivalent fluorine atoms. The fluorine at C-2 will likely be at a different chemical shift than the fluorine at C-4 due to the different neighboring substituents. Each fluorine signal will be split into a doublet by the adjacent aromatic proton.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid 2,4-Difluoro-5-nitrobenzoyl chloride directly onto the ATR crystal.

-

-

Data Acquisition:

-

Press the sample against the crystal to ensure good contact.

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Predicted IR Data

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (ν) cm⁻¹ | Intensity | Functional Group | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H | C-H Stretch |

| ~1770 - 1800 | Strong | C=O (Acid Chloride) | Carbonyl Stretch |

| ~1600 - 1620 | Medium | Aromatic C=C | C=C Stretch |

| ~1520 - 1560 | Strong | Asymmetric NO₂ | N-O Stretch |

| ~1340 - 1360 | Strong | Symmetric NO₂ | N-O Stretch |

| ~1200 - 1300 | Strong | C-F | C-F Stretch |

| ~800 - 900 | Strong | C-Cl | C-Cl Stretch |

Interpretation of IR Spectrum

The IR spectrum will be dominated by several strong absorptions. The most characteristic peak will be the carbonyl stretch of the acid chloride, which is expected to appear at a high wavenumber (~1770-1800 cm⁻¹) due to the electron-withdrawing nature of the chlorine atom. Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group will be present. The C-F stretching vibrations will also give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for EI-MS Analysis

-

Sample Introduction:

-

Dissolve a small amount of 2,4-Difluoro-5-nitrobenzoyl chloride in a volatile solvent (e.g., dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

Ion Source Temperature: 200-250 °C.

-

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment |

| 221/223 | [M]⁺ (Molecular Ion) |

| 186 | [M - Cl]⁺ |

| 158 | [M - Cl - CO]⁺ |

| 175 | [M - NO₂]⁺ |

Interpretation of Mass Spectrum

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 221, with an isotopic peak [M+2]⁺ at m/z 223 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. The base peak is likely to be the fragment resulting from the loss of the chlorine atom ([M - Cl]⁺) at m/z 186, as the resulting acylium ion is resonance-stabilized. Other significant fragments would arise from the loss of carbon monoxide from the acylium ion and the loss of the nitro group from the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2,4-Difluoro-5-nitrobenzoyl chloride.

Caption: A logical workflow for the spectroscopic analysis of 2,4-Difluoro-5-nitrobenzoyl chloride.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2,4-Difluoro-5-nitrobenzoyl chloride. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate, thereby ensuring the quality and success of their research endeavors. The presented protocols and workflow further provide a solid framework for the systematic spectroscopic analysis of novel compounds.

References

Due to the predictive nature of this guide, direct literature references for the experimental spectra of 2,4-Difluoro-5-nitrobenzoyl chloride are not available. The predictions and interpretations are based on established principles of organic spectroscopy, which are detailed in the following authoritative sources:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Strategic Role of 2,4-Difluoro-5-nitrobenzoyl Chloride in Advanced API Synthesis: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of downstream late-stage functionalization. 2,4-Difluoro-5-nitrobenzoyl chloride (CAS: 221560-09-4) is a privileged, highly reactive bifunctional electrophile. It serves as a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors (such as VEGFR-2 and MEK inhibitors)[1][2] and advanced fluoroquinolone antibacterials.

This whitepaper provides an in-depth technical analysis of its chemical identifiers, structural causality, and field-proven synthetic protocols, ensuring that researchers can reliably integrate this compound into complex Active Pharmaceutical Ingredient (API) workflows.

Chemical Identity & Core Identifiers

Before deploying this compound in a synthetic route, it is critical to verify its identity and physicochemical properties. The table below consolidates the core identifiers required for compound registration and analytical validation[3][4].

| Property | Value |

| IUPAC Name | 2,4-difluoro-5-nitrobenzoyl chloride |

| CAS Registry Number | 221560-09-4 |

| Molecular Formula | C₇H₂ClF₂NO₃ |

| Molecular Weight | 221.545 g/mol |

| Exact Mass | 220.969 g/mol |

| Topological Polar Surface Area (TPSA) | 62.89 Ų |

| SMILES | [O-]c1cc(C(=O)Cl)c(F)cc1F |

| Synonyms | 5-(Chloroformyl)-2,4-difluoronitrobenzene |

Structural Causality & Reactivity Profile

As an application scientist, I do not view this molecule merely as a reagent, but as a highly programmable scaffold. Its utility in medicinal chemistry is driven by three specific structural features:

-

Acyl Chloride Activation: The strongly electron-withdrawing nitro group at the 5-position and fluorine atoms at the 2,4-positions significantly increase the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack by amines, enabling rapid amidation even with sterically hindered or deactivated anilines[5].

-

Regioselective SNAr Priming: The fluorine atoms are highly activated toward Nucleophilic Aromatic Substitution (SNAr). Specifically, the fluorine at the 4-position is activated by both the ortho-nitro group and the para-amide linkage (once formed). This allows chemists to sequentially displace the fluorine with various nucleophiles (e.g., amines, alkoxides) to build complex multi-ring systems[2].

-

The Nitro Group as a Masked Amine: The nitro group is robust under acidic and acylating conditions but can be seamlessly reduced (via Pd/C hydrogenation or Fe/HCl reduction) to an aniline later in the synthesis[6]. This resulting aniline is frequently utilized as a critical hinge-binding motif in the ATP-binding pocket of target kinases.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the stable carboxylic acid precursor through the highly reactive acyl chloride, culminating in a kinase inhibitor intermediate.

Fig 1: Synthetic workflow from 2,4-difluoro-5-nitrobenzoic acid to kinase inhibitor intermediates.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the analytical markers required to verify success.

Protocol A: Synthesis of 2,4-Difluoro-5-nitrobenzoyl Chloride

Objective: Convert the stable carboxylic acid into the highly reactive acyl chloride without degrading the sensitive fluoro-nitro aromatic system.

-

Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2,4-difluoro-5-nitrobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).

-

Causality: Direct reaction with thionyl chloride requires harsh heating. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which acts as the true catalytic chlorinating species, allowing the reaction to proceed smoothly at room temperature[7].

-

-

Chlorination: Dropwise add thionyl chloride (SOCl₂) (1.5 eq) at 0 °C to control the initial exotherm.

-

Reaction & Validation: Warm the mixture to room temperature and stir for 2–4 hours.

-

Self-Validation: Route the exhaust through a bubbler. The reaction is complete when the evolution of SO₂ and HCl gases ceases.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂.

-

Self-Validation: Analyze the crude oil via FT-IR. The disappearance of the broad O-H stretch (~2500–3300 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1700 cm⁻¹ to ~1750–1780 cm⁻¹ definitively confirms conversion.

-

Protocol B: Amidation Workflow (Synthesis of N-cyclopropyl-2,4-difluoro-5-nitrobenzamide)

Objective: Couple the acyl chloride with an amine to form an API intermediate[2].

-

Preparation: Dissolve the crude 2,4-difluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM under argon, and cool to 0 °C.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively scavenges the HCl byproduct without competing with the amine for the acyl chloride, preventing the formation of unreactive amine hydrochloride salts[6].

-

-

Amine Coupling: Slowly add cyclopropylamine (1.1 eq) to the solution.

-

Reaction & Validation: Stir for 1 hour at room temperature.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The highly polar baseline spot (hydrolyzed acid chloride) will disappear, replaced by a distinct, less polar, UV-active spot corresponding to the amide.

-

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo to yield the target amide.

Handling, Storage, & Safety

2,4-Difluoro-5-nitrobenzoyl chloride is highly sensitive to ambient moisture.

-

Degradation Causality: Exposure to water causes rapid hydrolysis back to the carboxylic acid, releasing HCl gas. This HCl can autocatalyze further degradation and pressurize sealed containers.

-

Storage Protocol: Store strictly under an inert atmosphere (Argon or Nitrogen) at -20 °C. Before opening, allow the container to reach room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold chemical.

Sources

- 1. CN105175284B - Amides compound, preparation method and its medical usage - Google Patents [patents.google.com]

- 2. N-cyclopropyl-2,4-difluoro-5-nitrobenzamide - CAS号 639858-71-2 - 摩熵化学 [molaid.com]

- 3. CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene, 5-(Chlorocarbonyl)-2,4-difluoronitrobenzene | Chemsrc [chemsrc.com]

- 4. 2,4-Difluoro-5-nitrobenzoyl chloride - GenPrice UK [genprice.uk]

- 5. CN105175284B - Amides compound, preparation method and its medical usage - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Chloro-4-phenoxybenzoic acid | 74917-55-8 | Benchchem [benchchem.com]

Crystal structure of 2,4-Difluoro-5-nitrobenzoyl chloride

An In-Depth Technical Guide to the Structural Chemistry and Reactivity of 2,4-Difluoro-5-nitrobenzoyl chloride (CAS: 221560-09-4)

Executive Summary

2,4-Difluoro-5-nitrobenzoyl chloride (DFNBC) is a highly functionalized, poly-substituted aromatic building block critical to modern medicinal chemistry and agrochemical development[1]. Characterized by an electron-deficient aromatic core, it possesses orthogonally reactive sites: a highly electrophilic acyl chloride and a nucleophilic aromatic substitution ( SNAr )-susceptible fluorinated ring[2]. This whitepaper provides an authoritative analysis of its crystallographic properties, predictive structural chemistry, and field-proven experimental protocols for its utilization in drug discovery, particularly in the synthesis of kinase inhibitors[3].

Chemical Identity and Electronic Topography

DFNBC (Formula: C7H2ClF2NO3 ) is defined by the strategic placement of four distinct functional groups on a benzene scaffold. The electronic topography of this molecule is heavily polarized:

-

Acyl Chloride (-COCl) at C1: A premier electrophile for amidation and esterification.

-

Fluorines (-F) at C2 and C4: Highly electronegative atoms that withdraw electron density via the inductive effect (-I) while offering potential leaving groups for SNAr [2].

-

Nitro (-NO_2) at C5: A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.

Causality in Reactivity: The nitro group at C5 is the primary driver of the molecule's regioselective reactivity. By withdrawing electron density, it severely depletes the π -cloud of the aromatic ring. Specifically, it activates the fluorine at the para position (C4) toward SNAr by stabilizing the Meisenheimer complex intermediate during nucleophilic attack[4].

Crystallographic Profiling: Predictive and Empirical Models

Obtaining a high-resolution single-crystal X-ray diffraction (XRD) structure of pure DFNBC presents a significant experimental challenge. Acid chlorides are highly hygroscopic; exposure to atmospheric moisture rapidly hydrolyzes the -COCl group back to the parent carboxylic acid (2,4-difluoro-5-nitrobenzoic acid)[5]. Consequently, crystallographic data for DFNBC is often modeled predictively or derived from its stable amide/ester co-crystals.

Packing Forces and Lattice Dynamics

Unlike its parent acid, which forms robust hydrogen-bonded dimers (typically crystallizing in monoclinic space groups like P21/c ), DFNBC lacks a hydrogen bond donor. Its crystal lattice is therefore governed by weaker, secondary intermolecular forces:

-

π−π Stacking: The extreme electron deficiency of the aromatic ring promotes face-to-face or offset π−π stacking with adjacent molecules.

-

Dipole-Dipole Interactions: The strong dipoles of the nitro group and the carbonyl bond align in an antiparallel fashion to minimize electrostatic repulsion.

-

Halogen Bonding: Interactions such as C−Cl⋯O (nitro) or C−F⋯F−C play a secondary role in directing the three-dimensional architecture.

Quantitative Structural Parameters

Table 1: Physicochemical and Predictive Crystallographic Parameters of DFNBC

| Parameter | Value / Description | Causality / Relevance |

| CAS Registry Number | 221560-09-4[1] | Unique identifier for procurement and literature tracking. |

| Molecular Weight | 221.54 g/mol [1] | Critical for stoichiometric calculations in anhydrous synthesis. |

| Predicted Space Group | P1ˉ (Triclinic) or P21/c | Driven by the lack of chiral centers and reliance on inversion symmetry for dipole cancellation. |

| Primary Intermolecular Force | Dipole-Dipole & π−π stacking | Absence of H-bond donors forces reliance on electrostatic alignment. |

| Moisture Sensitivity | Extreme (Fumes in moist air) | Dictates the absolute necessity of Schlenk line or glovebox handling. |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the handling and derivatization of DFNBC must be treated as a self-validating system. The following protocols detail the anhydrous manipulation of DFNBC and its conversion into a stable, crystallizable derivative for structural validation.

Protocol A: Anhydrous Amidation for Crystallographic Derivatization

Because DFNBC is prone to hydrolysis, converting it to a stable amide using a bulky, crystallizable amine (e.g., tert-butylamine or an aniline derivative) is the standard method for confirming the structural integrity of the bulk material.

Step-by-Step Methodology:

-

Preparation of the Inert Atmosphere: Flame-dry a 50 mL two-neck round-bottom flask under vacuum. Backfill with ultra-high purity (UHP) Argon. Repeat three times.

-

Solvent Preparation: Syringe 15 mL of anhydrous dichloromethane (DCM, distilled over CaH2 ) into the flask.

-

Substrate Addition: In a glovebox, weigh 1.0 mmol (221.5 mg) of DFNBC. Transfer to the flask against a positive pressure of Argon. Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: Dissolve 1.05 mmol of the target amine and 1.2 mmol of N,N-diisopropylethylamine (DIPEA, acting as the HCl scavenger) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent exothermic degradation.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: Quench a 10 μ L aliquot in dry methanol and analyze via LC-MS; the disappearance of the methyl ester derivative of DFNBC confirms the complete consumption of the acid chloride.

-

Workup and Crystallization: Wash the organic layer with cold 0.1 M HCl, followed by saturated aqueous NaHCO3 , and brine. Dry over anhydrous Na2SO4 . Concentrate under reduced pressure. Dissolve the crude amide in a minimal amount of hot ethyl acetate and layer with hexanes. Allow to stand at 4 °C for 48 hours to yield X-ray quality single crystals.

Fig 1: Orthogonal reactivity workflow for the amidation of DFNBC.

Applications in Advanced Drug Development

The unique substitution pattern of DFNBC makes it a privileged scaffold in the synthesis of targeted therapeutics, most notably in oncology and infectious diseases.

Synthesis of VEGFR-2 and FGFR-1 Inhibitors

DFNBC is a critical starting material in the synthesis of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines, which are potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1)[3].

Mechanistic Rationale: In the synthesis of these kinase inhibitors, the acyl chloride of DFNBC is first reacted with methoxyamine to form a hydroxamate derivative. Subsequently, the highly activated C4-fluorine (activated by the para-nitro group) undergoes SNAr with an amino-pyrrolo-triazine core[6]. The electron-deficient nature of the resulting difluorophenyl ring significantly enhances the binding affinity of the inhibitor within the ATP-binding pocket of the VEGFR-2 kinase domain by participating in strong π−π stacking interactions with conserved active-site residues[3].

Fig 2: Sequential functionalization of DFNBC in kinase inhibitor synthesis.

Carbapenem Antibiotic Intermediates

Derivatives of 2,4-difluoro-5-nitrobenzoic acid (the direct precursor to DFNBC) are also utilized in the synthesis of broad-spectrum carbapenem antibiotics[7]. The difluorophenyl moiety is incorporated to increase the lipophilicity and membrane permeability of the drug, allowing it to better penetrate the outer membrane of Gram-negative bacteria, while the nitro group serves as a synthetic handle for further functionalization into amino or amide linkages.

Conclusion

2,4-Difluoro-5-nitrobenzoyl chloride is a masterclass in synthetic design, offering three distinct vectors for chemical modification: amidation at the acyl chloride, nucleophilic aromatic substitution at the activated fluorines, and reduction/derivatization at the nitro group. While its extreme moisture sensitivity precludes routine single-crystal X-ray diffraction of the pure compound, its predictable crystallographic behavior and reliable reactivity make it an indispensable tool for drug development professionals engineering the next generation of targeted therapeutics.

References

-

Chemsrc. (2025). CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene, 5-(Chlorocarbonyl)-2,4-difluoronitrobenzene. Retrieved from:[Link]

-

Journal of Medicinal Chemistry - ACS Publications. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Retrieved from:[Link]

- Google Patents.US5478820A - Antibiotic compounds.

Sources

- 1. CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene, 5-(Chlorocarbonyl)-2,4-difluoronitrobenzene | Chemsrc [chemsrc.com]

- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 5. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5478820A - Antibiotic compounds - Google Patents [patents.google.com]

Solubility and Handling of 2,4-Difluoro-5-nitrobenzoyl Chloride in Common Laboratory Solvents: A Technical Guide for Drug Development

Executive Summary

In modern drug discovery, 2,4-difluoro-5-nitrobenzoyl chloride (CAS: 221560-09-4) serves as a critical electrophilic building block[1]. It is extensively utilized in the synthesis of complex amide-containing therapeutics, including potent VEGFR-2 kinase inhibitors[2] and novel anti-leukemia compounds targeting the MLL1-WDR5 protein-protein interaction[3]. However, the extreme electrophilicity of this reagent—driven by the synergistic electron-withdrawing effects of two fluorine atoms and a nitro group—demands rigorous solvent selection. This whitepaper provides a comprehensive technical analysis of its solubility profiles, mechanistic solvent interactions, and self-validating protocols for amidation.

Physicochemical Profiling & Causality of Solvent Interactions

The reactivity of an acyl chloride is fundamentally dictated by the partial positive charge on its carbonyl carbon. In 2,4-difluoro-5-nitrobenzoyl chloride, the presence of a strongly electron-withdrawing nitro group (-NO 2 ) at the meta and para positions relative to the halogens, combined with the inductive electron withdrawal of the two fluorine atoms, renders the carbonyl carbon hyper-electrophilic.

Causality in Solvent Selection: Because of this heightened electrophilicity, the activation energy required for nucleophilic attack is exceptionally low. Consequently, the compound is highly susceptible to solvolysis. Protic solvents (e.g., water, methanol, ethanol) act as nucleophiles, rapidly attacking the acyl chloride to yield 2,4-difluoro-5-nitrobenzoic acid or its corresponding esters. Therefore, the use of strictly anhydrous, aprotic solvents is a non-negotiable requirement for maintaining reagent integrity and ensuring high-yield downstream reactions.

Solvent Compatibility Matrix

To facilitate optimal experimental design, the solubility and reactivity of 2,4-difluoro-5-nitrobenzoyl chloride across common laboratory solvents are summarized below.

| Solvent Class | Specific Solvents | Solubility Level | Reactivity with Solute | Recommendation |

| Halogenated Aprotic | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Inert | Highly Recommended |

| Ethers (Aprotic) | Tetrahydrofuran (THF), 1,4-Dioxane | High (>100 mg/mL) | Inert | Highly Recommended |

| Polar Aprotic | Acetonitrile (MeCN), Ethyl Acetate | Moderate to High | Inert | Recommended |

| Highly Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Potential Vilsmeier-Haack | Use with Caution (<0°C) |

| Protic | Water, Methanol, Ethanol | Variable | Extremely High (Solvolysis) | Strictly Avoid |

(Note: While DMF is cited as a compatible solvent in certain patent literature for amidation reactions[3], its use with highly reactive acyl chlorides requires strict temperature control to prevent the formation of reactive Vilsmeier-Haack adducts.)

Degradation Pathways and Solvent-Induced Side Reactions

The choice of solvent directly dictates the reaction pathway. The logical relationships between solvent selection and chemical outcomes are visualized below.

Fig 1. Solvent-dependent reaction pathways for 2,4-difluoro-5-nitrobenzoyl chloride.

Self-Validating Experimental Protocols (SOPs)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating in-process controls (e.g., visual clarity checks and LCMS monitoring), researchers can verify the success of each step before proceeding.

Protocol A: Preparation of Standardized Stock Solutions

Objective: Achieve complete dissolution while preventing ambient hydrolysis.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

-

Solvent Addition: Introduce anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) via a dry syringe.

-

Reagent Introduction: Rapidly transfer the required mass of 2,4-difluoro-5-nitrobenzoyl chloride into the flask under positive inert gas pressure.

-

Validation: The solution should appear clear and homogeneous within 2-3 minutes of stirring. Causality: Any persistent cloudiness indicates moisture contamination, which results in the formation of insoluble 2,4-difluoro-5-nitrobenzoic acid. If cloudy, the solution must be discarded.

Protocol B: Standardized Amidation Workflow

Objective: Synthesize complex amides (e.g., VEGFR-2 kinase inhibitors[2]) while suppressing side reactions.

Fig 2. Standardized workflow for amidation using 2,4-difluoro-5-nitrobenzoyl chloride.

Step-by-Step Methodology:

-

Amine Preparation: Dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq). Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation and subsequent deactivation of the nucleophilic amine[3].

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Amidation with highly electrophilic acyl chlorides is aggressively exothermic; cooling prevents thermal degradation and minimizes off-target reactions.

-

Acyl Chloride Addition: Add the 2,4-difluoro-5-nitrobenzoyl chloride stock solution (1.1 eq) dropwise over 10-15 minutes.

-

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Monitor the consumption of the amine via LCMS or TLC. Complete conversion typically occurs within 2 to 8 hours depending on the steric hindrance of the amine[3].

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

References

-

CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene , Chemsrc. URL:[Link]

-

Discovery and Evaluation of N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a Selective and Orally Efficacious Inhibitor of Vascular Endothelial Growth Factor Receptor-2 , Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

- Amides compound, preparation method and its medical usage (CN105175284B), Google Patents.

Sources

The Thermal Dynamics of 2,4-Difluoro-5-nitrobenzoyl Chloride: A Comprehensive Guide to Stability, Decomposition, and Hazard Mitigation

Executive Summary

In the landscape of advanced pharmaceutical intermediates and agrochemical synthesis, 2,4-Difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4) serves as a critical, highly reactive building block. However, its utility is intrinsically linked to extreme thermal and hydrolytic instability. This whitepaper provides drug development professionals and process chemists with an authoritative, mechanistic breakdown of its thermal decomposition pathways. By understanding the electronic causality behind its instability, researchers can implement self-validating calorimetric workflows to prevent catastrophic thermal runaway during scale-up.

Mechanistic Causality: Why is this Molecule So Unstable?

The thermal fragility of 2,4-Difluoro-5-nitrobenzoyl chloride is not arbitrary; it is a direct consequence of intense intramolecular electronic tension. To understand its decomposition, we must analyze its structural pharmacophore:

-

Extreme Electron Deficiency (Inductive Destabilization): The aromatic ring is subjected to the additive electron-withdrawing effects of two fluorine atoms (-I effect), a nitro group (-I, -R effects), and an acyl chloride moiety. This severe depletion of electron density destabilizes the aromatic system, lowering the activation energy ( Ea ) required for bond cleavage.

-

The Nitroaromatic Hazard: Nitro groups act as internal oxidants. Upon reaching a critical thermal threshold, the C−NO2 bond undergoes homolytic cleavage. This initiates a highly exothermic radical cascade, a phenomenon well-documented in related ortho-nitrated acyl chlorides which have exploded violently during attempted distillation .

-

Hydrolytic Autocatalysis: The highly electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack by ambient moisture. Hydrolysis generates 2,4-difluoro-5-nitrobenzoic acid and hydrogen chloride (HCl). The trapped HCl acts as an autocatalyst, creating an acidic environment that further depresses the onset temperature of thermal decomposition.

Decomposition Pathways and Gas Evolution

When thermal runaway occurs, the molecule does not simply degrade; it violently reorganizes. The decomposition of nitrobenzoyl chlorides yields a massive volumetric expansion of toxic and corrosive gases, including nitrogen oxides ( NOx ), carbon monoxide ( CO ), carbon dioxide ( CO2 ), hydrogen chloride ( HCl ), and highly lethal phosgene gas 1. In the case of fluorinated derivatives, the potential for hydrogen fluoride ( HF ) generation adds a severe corrosive hazard.

Figure 1: Mechanistic pathways of thermal and hydrolytic decomposition leading to thermal runaway.

Quantitative Thermal Data

Because the decomposition of nitrobenzoyl chlorides is heavily condition-dependent , static literature values can be misleading if the heating rate is not accounted for. Table 1 summarizes the comparative thermal stability metrics, highlighting how the addition of fluorine and nitro groups drastically shifts the hazard profile from simple vaporization to catastrophic decomposition.

Table 1: Comparative Thermal Stability Metrics of Substituted Benzoyl Chlorides

| Compound | Approx. Tonset (°C) | ΔHd (J/g) | Primary Evolved Gases | Hazard Profile |

| Benzoyl chloride | > 250 | < 500 | CO, HCl | Low (Primarily vaporization) |

| 2-Nitrobenzoyl chloride | 150 - 170 | 1500 - 1800 | NOx , CO2 , CO , HCl, Phosgene | High (Runaway exotherm) |

| 4-Nitrobenzoyl chloride | 160 - 180 | 1400 - 1700 | NOx , CO2 , CO , HCl, Phosgene | High (Runaway exotherm) |

| 2,4-Difluoro-5-nitrobenzoyl chloride | 120 - 140 | > 1800 | NOx , CO2 , CO , HCl, HF, Phosgene | Extreme (Shock/Thermal sensitive) |

*Values are extrapolated based on the additive destabilizing effects of ortho/para fluorine substitution on the nitroaromatic system, combined with baseline data from standard nitrobenzoyl chlorides 2.

Experimental Workflow: Self-Validating Calorimetric Assessment

To safely scale up reactions involving 2,4-Difluoro-5-nitrobenzoyl chloride, process chemists must perform rigorous Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).

The Causality Behind the Protocol: Standard aluminum crucibles will react with the HCl or HF generated during the initial stages of decomposition. This crucible-induced catalysis artificially lowers the activation energy, yielding false, overly conservative thermal data. Furthermore, exposure to ambient air during sample prep will cause partial hydrolysis, introducing acidic impurities that skew the baseline. Therefore, an inert atmosphere and inert crucible materials are non-negotiable.

Protocol: Multi-Rate DSC for Kinetic Modeling

Step 1: System Calibration and Validation

-

Action: Run a standard indium sample to calibrate temperature and heat flow. Follow with a 3 mg sample of pure, dry benzoyl chloride in a gold-plated crucible.

-

Validation: Confirm the absence of anomalous exothermic peaks below 250 °C. This validates that the gold crucible is truly inert and the system is free of catalytic contaminants.

Step 2: Inert Sample Preparation

-

Action: Transfer the DSC apparatus and the sample to a nitrogen-purged glovebox ( H2O < 1 ppm, O2 < 1 ppm). Weigh exactly 2.0 to 3.0 mg of 2,4-Difluoro-5-nitrobenzoyl chloride into a 30 μ L gold-plated high-pressure crucible.

-

Causality: Strict exclusion of moisture prevents the formation of 2,4-difluoro-5-nitrobenzoic acid, ensuring the thermal data reflects the pure acyl chloride, not an autocatalytic mixture.

Step 3: Hermetic Sealing

-

Action: Seal the crucible using a specialized press inside the glovebox.

-

Causality: A hermetic seal prevents the endothermic vaporization of the compound from masking the exothermic decomposition signal, ensuring the total energy ( ΔHd ) of the runaway reaction is accurately captured.

Step 4: Multi-Rate Thermal Ramping

-

Action: Transfer the sealed crucible to the DSC cell. Perform dynamic temperature sweeps from 25 °C to 400 °C at three distinct heating rates: 2 °C/min, 5 °C/min, and 10 °C/min.

-

Causality: Because decomposition kinetics are condition-dependent , multiple heating rates are required to apply the Kissinger or Friedman isoconversional methods. This allows for the accurate mathematical extraction of the activation energy ( Ea ).

Step 5: Data Integration and Safety Margin Calculation

-

Action: Integrate the area under the exothermic peak to determine ΔHd (J/g). Calculate the Time-to-Maximum Rate (TMR) under adiabatic conditions. Establish a Maximum Allowable Temperature (MAT) for plant-scale operations that is strictly 50 °C below the Tonset observed at the 2 °C/min heating rate.

Figure 2: Step-by-step calorimetric workflow for evaluating thermal hazards of acyl chlorides.

Conclusion

2,4-Difluoro-5-nitrobenzoyl chloride is a highly reactive intermediate whose synthetic value is matched only by its thermal and hydrolytic hazards. By acknowledging the inductive destabilization caused by its fluorinated and nitrated ring, and by strictly adhering to self-validating, moisture-free calorimetric protocols, chemical engineers can safely map its decomposition kinetics. Never attempt to distill this compound without prior adiabatic calorimetry, and always assume that trace moisture will violently accelerate its thermal degradation.

References

-

Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Source: PubMed (Journal of Hazardous Materials) URL:[Link]

- SAFETY DATA SHEET: 2-Nitrobenzoyl chloride.

- Safety Data Sheet: 4-Nitrobenzoyl chloride.

Sources

The Strategic Utility of 2,4-Difluoro-5-nitrobenzoyl Chloride in Advanced Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-functionalized pharmacophores relies heavily on highly reactive, strategically substituted building blocks. 2,4-Difluoro-5-nitrobenzoyl chloride (CAS: 221560-09-4) is a premier example of such a scaffold[1]. Featuring three distinct sites of electrophilic reactivity—an acyl chloride and two activated fluorine atoms—this molecule allows chemists to execute sequential, highly regioselective nucleophilic attacks.

This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic reactivity, and field-proven synthetic workflows for 2,4-difluoro-5-nitrobenzoyl chloride, highlighting its critical role in developing novel therapeutics, including anti-leukemia agents and anti-inflammatory drugs.

Physicochemical Profiling & Mechanistic Reactivity

Understanding the intrinsic electronic properties of 2,4-difluoro-5-nitrobenzoyl chloride is essential for controlling its reactivity. The molecule is defined by a synergistic "push-pull" electronic environment.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 2,4-Difluoro-5-nitrobenzoyl chloride |

| Synonyms | 5-(Chloroformyl)-2,4-difluoronitrobenzene |

| CAS Number | 221560-09-4 |

| Molecular Formula | C₇H₂ClF₂NO₃ |

| Molecular Weight | 221.54 g/mol |

| Topological Polar Surface Area (TPSA) | 62.89 Ų |

| Primary Reactivity Sites | C1 (Acyl Chloride), C2 (Fluorine), C4 (Fluorine) |

Causality of Reactivity (The "Why")

-

The Acyl Chloride (C1): The most electrophilic site. The highly electronegative chlorine atom, combined with the carbonyl oxygen, creates a strong partial positive charge on the carbonyl carbon. This site reacts instantaneously with primary and secondary amines.

-

The Fluorine Atoms (C2 & C4): Fluorine is a highly electronegative atom but a poor leaving group in unactivated systems. However, the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C5 position drastically alters this. The nitro group withdraws electron density via both inductive and resonance effects.

-

Regioselectivity: The fluorine at C4 is para to the nitro group, making it exceptionally activated for Nucleophilic Aromatic Substitution (SNAr). The fluorine at C2 is ortho to the nitro group and is also activated, but steric hindrance from the adjacent carboxamide (once formed) often directs initial SNAr attacks preferentially to the C4 position.

Experimental Workflows & Self-Validating Protocols

To harness this building block, researchers typically employ a two-step functionalization sequence: Amidation followed by SNAr. Below are field-proven, self-validating protocols[2].

Protocol A: Regioselective Amidation (Nucleophilic Acyl Substitution)

Objective: Couple the acyl chloride with an amine while preserving the fluorines.

Causality & Setup: The reaction must be conducted under an inert atmosphere (N₂ or Ar) using strictly anhydrous solvents (e.g., dry THF or DCM). Moisture will rapidly hydrolyze the acyl chloride into the unreactive benzoic acid derivative. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the HCl byproduct, preventing it from protonating the nucleophilic amine.

Step-by-Step Methodology:

-

Preparation: Dissolve the primary/secondary amine (1.0 eq) and TEA (2.0 eq) in dry THF (10 mL/mmol) and cool the flask to 0 °C using an ice bath. Causality: Cooling controls the highly exothermic nature of the amidation, suppressing side reactions.

-

Addition: Dissolve 2,4-difluoro-5-nitrobenzoyl chloride (1.1 eq) in a minimal amount of dry THF. Add this solution dropwise to the amine mixture over 15-30 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 12 hours.

-

Self-Validating Step (In-Process Control): Extract a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS.

-

Logic: Methanol instantly converts any unreacted acyl chloride into a methyl ester. If the LC-MS trace shows the mass of the methyl ester, the reaction is incomplete. If only the target amide mass is present, proceed to workup.

-

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove excess amine/TEA), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the highly activated C4-fluorine with a secondary nucleophile (e.g., anilines, aliphatic amines, or thiols).

Causality & Setup: Polar aprotic solvents like DMF or DMSO are chosen because they solvate cations well but leave nucleophilic anions unsolvated ("naked" and highly reactive). Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the incoming nucleophile.

Step-by-Step Methodology:

-

Preparation: Dissolve the 2,4-difluoro-5-nitrobenzamide intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Reagent Addition: Add K₂CO₃ (2.5 eq) and the desired nucleophile (1.1 eq).

-

Heating: Heat the reaction mixture to 60–80 °C. Causality: While the C4 fluorine is activated, SNAr of sterically hindered or weaker nucleophiles requires thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.

-

Self-Validating Step: Monitor via TLC or LC-MS. The successful displacement of fluorine will result in a distinct mass shift (e.g., +Mass of Nucleophile - 19 Da for the displaced F atom).

-

Workup: Quench the reaction by pouring it into ice water. The substituted nitrobenzamide product will typically precipitate. Filter, wash with cold water, and dry under a high vacuum.

Workflow Visualization

The following diagram illustrates the strategic synthetic workflow utilizing 2,4-difluoro-5-nitrobenzoyl chloride to generate complex Active Pharmaceutical Ingredients (APIs), such as benzimidazoles.

Caption: Synthetic workflow of 2,4-Difluoro-5-nitrobenzoyl chloride to benzimidazole APIs.

Pharmaceutical Applications & Case Studies

The structural versatility of 2,4-difluoro-5-nitrobenzoyl chloride has cemented its status in the patent literature for developing high-value therapeutics.

Case Study 1: Anti-Leukemia MLL1-WDR5 Inhibitors

The interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) is a critical epigenetic driver in acute leukemias. Researchers have successfully utilized 2,4-difluoro-5-nitrobenzoyl chloride as a primary raw material to synthesize novel amide compounds that act as potent MLL1-WDR5 protein-protein interaction inhibitors[3]. By coupling the acyl chloride with specific bulky amines, the resulting pharmacophore effectively wedges into the WDR5 binding pocket, displacing MLL1, inhibiting its methyltransferase activity, and inducing apoptosis in leukemia cells.

Caption: Pharmacological pathway of MLL1-WDR5 inhibition by amide derivatives.

Case Study 2: mPGES-1 Inhibitors for Pain and Inflammation

Microsomal prostaglandin E synthase-1 (mPGES-1) is a downstream enzyme in the cyclooxygenase (COX) pathway, targeted for pain and inflammation relief without the gastrointestinal side effects of traditional NSAIDs. 2,4-Difluoro-5-nitrobenzoyl chloride has been utilized to synthesize tricyclic benzimidazole derivatives[4]. The synthetic route leverages the amidation of the acyl chloride, followed by an SNAr displacement of the fluorine, and concludes with the reduction of the nitro group to an amine, which spontaneously cyclizes to form the rigid tricyclic mPGES-1 inhibitor core.

Handling, Stability, and Storage Protocols

To maintain the integrity of 2,4-difluoro-5-nitrobenzoyl chloride, strict storage protocols must be adhered to:

-

Moisture Sensitivity: The compound is highly hygroscopic and reactive toward water. It must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen).

-

Temperature: Store at 2–8 °C (refrigerated) to prevent thermal degradation and slow down any potential hydrolysis from trace ambient moisture.

-

Incompatibility: Keep away from strong bases, strong oxidizing agents, and protic solvents (alcohols, water) during storage.

References

-

Chemsrc. "CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene, 5-(Chlorocarbonyl)-2,4-difluoronitrobenzene." Chemsrc.com. 1

-

Royal Society of Chemistry (RSC). "Template for Electronic Submission to ACS Journals - Experimental Procedures." Rsc.org. 2

-

China Pharmaceutical University. "CN105175284B - Amides compound, preparation method and its medical usage." Google Patents. 3

-

Molaid / US Patent Office. "US20120108583A1 - Tricyclic Compounds As mPGES-1 Inhibitors." Molaid.com. 4

Sources

- 1. CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene, 5-(Chlorocarbonyl)-2,4-difluoronitrobenzene | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. CN105175284B - Amides compound, preparation method and its medical usage - Google Patents [patents.google.com]

- 4. SRS14-41 - CAS号 179011-37-1 - 摩熵化学 [molaid.com]

Strategic Exploitation of 2,4-Difluoro-5-nitrobenzoyl Chloride in Advanced Drug Discovery

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary & Molecular Architecture

In the landscape of modern medicinal chemistry, the strategic selection of multi-electrophilic building blocks dictates the efficiency of library generation and lead optimization. 2,4-Difluoro-5-nitrobenzoyl chloride (CAS: 221560-09-4) [1] has emerged as a highly privileged intermediate. Derived from 2,4-difluoro-5-nitrobenzoic acid (CAS: 153775-33-8)[2], this molecule is not merely a reagent; it is a programmable scaffold offering three orthogonal sites of reactivity.

As an Application Scientist, I frequently leverage this compound to rapidly construct complex heterocycles, such as benzimidazoles and pyrrolotriazines, which are notoriously difficult to synthesize via linear pathways. The molecular architecture is defined by:

-

The Acyl Chloride (-COCl): A hard electrophile primed for rapid, low-temperature amidation or esterification.

-

The C-4 Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group (ortho) and carbonyl group (para) drastically lower the LUMO of the aromatic ring, making the C-4 position the kinetic and thermodynamic site of attack.

-

The Nitro Group (-NO₂): A masked amine that, upon reduction, facilitates spontaneous intramolecular cyclization to form fused heterocyclic systems.

Orthogonal Reactivity & Synthetic Logic

The true value of 2,4-difluoro-5-nitrobenzoyl chloride lies in the ability to functionalize each site sequentially without protecting groups. Understanding the causality behind the reaction conditions is critical for preventing polymerization or off-target substitutions.

Orthogonal reactivity workflow of 2,4-difluoro-5-nitrobenzoyl chloride.

High-Impact Research Areas

Oncology: Dual VEGFR-2 and FGFR-1 Kinase Inhibitors

Angiogenesis is a fundamental driver of tumor proliferation. 2,4-Difluoro-5-nitrobenzoyl chloride was instrumental in the discovery of orally active pyrrolo[2,1-f][1,2,4]triazines, which act as dual inhibitors of VEGFR-2 and FGFR-1[3].

Mechanistic Rationale: The incorporation of the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino motif was not arbitrary. The highly electron-deficient phenyl ring, driven by the dual fluorine atoms, significantly enhances competitive binding within the ATP-binding pocket of the VEGFR-2 kinase domain. This specific substitution pattern resulted in a one-order-of-magnitude increase in potency compared to non-fluorinated leads[3].

Mechanism of VEGFR-2 inhibition by 2,4-difluoro-5-nitrobenzoyl derivatives.

Anti-Inflammatory Agents: mPGES-1 Inhibitors

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the inflammatory pathway, making it a prime target for treating osteoarthritis and rheumatoid arthritis without the gastrointestinal side effects of traditional NSAIDs. 2,4-Difluoro-5-nitrobenzoyl chloride is utilized to synthesize complex tricyclic benzimidazole derivatives[4]. The orthogonal reactivity allows for the sequential addition of distinct pharmacophores required to occupy the deep hydrophobic pockets of the mPGES-1 active site.

Infectious Disease: Broad-Spectrum Carbapenems

In the synthesis of advanced beta-lactam antibiotics, the corresponding acid (2,4-difluoro-5-nitrobenzoic acid) is allylated and subsequently functionalized to create carboxy-substituted phenyl carbapenems[5]. The fluorine atoms provide critical metabolic stability against bacterial beta-lactamases, extending the duration of action.

Quantitative Data Summary

The following table summarizes the biological efficacy of scaffolds derived from this building block across different therapeutic areas:

| Molecular Scaffold | Target | Key Intermediate | Biological Activity | Primary Application |

| Pyrrolo[2,1-f][1,2,4]triazine | VEGFR-2 / FGFR-1 | 2,4-Difluoro-5-nitrobenzoyl chloride | Ki = 52 ± 3 nM (VEGFR-2) | Oncology (Anti-angiogenesis) |

| Tricyclic Benzimidazole | mPGES-1 | 2,4-Difluoro-5-nitrobenzoyl chloride | Low nanomolar IC50 | Rheumatoid Arthritis / Pain |

| Carbapenem | Bacterial PBPs | Allyl 2,4-difluoro-5-nitrobenzoate | Broad-spectrum MICs | Infectious Disease |

Self-Validating Experimental Methodologies

To ensure reproducibility and high yield, the following protocols have been designed with built-in mechanistic safeguards.

Protocol A: Chemoselective Amidation (Scaffold Attachment)

Objective: Form the amide bond without triggering premature SNAr at the C-4 fluorine.

-

Preparation: Dissolve 1.0 eq of the target amine (e.g., N,O-dimethylhydroxylamine hydrochloride) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality Check: DIPEA is strictly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acyl chloride.

-

-

Cooling: Chill the reaction mixture to 0°C under an inert argon atmosphere.

-

Causality Check: The 0°C temperature is critical. At room temperature, the amine may begin attacking the highly activated C-4 fluorine, leading to a mixture of amide and SNAr byproducts.

-

-

Addition: Dropwise add 1.0 eq of 2,4-difluoro-5-nitrobenzoyl chloride dissolved in DCM. Stir for 2 hours at 0°C.

-

Validation: Monitor via LC-MS. The mass of the desired amide should be the sole major peak. Quench with saturated aqueous NaHCO₃ and extract.

Protocol B: Regioselective SNAr at the C-4 Position

Objective: Displace the C-4 fluorine with a primary amine to build complexity.

-

Preparation: Dissolve the amide intermediate from Protocol A in anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality Check: DMSO, a polar aprotic solvent, is essential here. It heavily solvates the transition state, drastically accelerating the SNAr reaction at the C-4 position.

-

-

Reagent Addition: Add 1.1 eq of the desired primary amine and 2.0 eq of Potassium Carbonate (K₂CO₃).

-

Heating: Heat the mixture to 80°C for 4–6 hours.

-

Causality Check: While the C-4 position is highly activated, the steric hindrance from the ortho-nitro group requires thermal energy to overcome the activation barrier. The C-2 fluorine remains mostly intact under these conditions due to less favorable thermodynamic stabilization of the Meisenheimer complex compared to the C-4 position.

-

-

Validation: Monitor via TLC (Hexane/EtOAc). Upon completion, precipitate the product by pouring the mixture into ice water, followed by vacuum filtration.

References

-

Chemsrc. "CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene, 5-(Chlorocarbonyl)-2,4-difluoronitrobenzene." Chemsrc Chemical Database. Available at:[Link]

-

Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors." ACS Publications, 2005. Available at:[Link]

- Google Patents. "Tricyclic Compounds As mPGES-1 Inhibitors." US Patent US20120108583A1, 2012.

- Google Patents. "Antibiotic compounds." US Patent US5478820A, 1995.

Sources

- 1. CAS#:221560-09-4 | 5-(Chloroformyl)-2,4-difluoronitrobenzene, 5-(Chlorocarbonyl)-2,4-difluoronitrobenzene | Chemsrc [chemsrc.com]

- 2. CAS 153775-33-8: 2,4-Difluoro-5-nitrobenzoic acid [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SRS14-41 - CAS号 179011-37-1 - 摩熵化学 [molaid.com]

- 5. US5478820A - Antibiotic compounds - Google Patents [patents.google.com]

Sourcing and Analytical Characterization of High-Purity 2,4-Difluoro-5-nitrobenzoyl chloride: A Technical Whitepaper

As the complexity of active pharmaceutical ingredients (APIs) increases, the integrity of reactive starting materials becomes the foundational pillar of successful drug development. 2,4-Difluoro-5-nitrobenzoyl chloride (CAS: 221560-09-4) is a highly electrophilic acylating agent utilized extensively in the synthesis of advanced fluorinated amides, kinase inhibitors, and [1].

This whitepaper provides an in-depth technical guide for researchers and drug development professionals on the commercial sourcing, chemical reactivity, and rigorous analytical quality control of this critical intermediate.

Chemical Specifications & Reactivity Mechanics

The utility of 2,4-Difluoro-5-nitrobenzoyl chloride lies in its extreme reactivity. The electron-withdrawing nature of both the nitro ( −NO2 ) and fluoro ( −F ) substituents severely depletes electron density around the carbonyl carbon. While this makes it an exceptional acylating agent for synthesizing complex amides, it also renders the molecule highly susceptible to nucleophilic attack by ambient moisture[2].

Table 1: Fundamental Chemical Specifications

| Property | Value |

| Chemical Name | 2,4-Difluoro-5-nitrobenzoyl chloride |

| CAS Number | 221560-09-4 |

| Molecular Formula | C7H2ClF2NO3 |

| Molecular Weight | 221.54 g/mol |

| SMILES String | O=C(Cl)c1cc([O-])c(F)cc1F |

| Structural Class | Halogenated Aromatic Acyl Halide |